6-Chloronicotinoyl chloride
Description
Significance of Acyl Chlorides in Advanced Organic Synthesis
Acyl chlorides, also known as acid chlorides, are organic compounds featuring a -COCl functional group. numberanalytics.comcatalysis.blog They are highly reactive derivatives of carboxylic acids, which makes them pivotal intermediates in organic synthesis. numberanalytics.comfiveable.me Their significance stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.com This high reactivity makes them excellent acylating agents, capable of introducing an acyl group (R-CO-) into other molecules by reacting with a wide range of nucleophiles like alcohols, amines, and thiols. iitk.ac.in
This reactivity facilitates the efficient formation of esters, amides, and thioesters, which are fundamental linkages in countless pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride is a common strategy in multi-step synthesis to promote reactions that would otherwise be sluggish or require harsh conditions. fiveable.mecrunchchemistry.co.uk The typical mechanism for these transformations is nucleophilic acyl substitution, which proceeds through an addition-elimination pathway. crunchchemistry.co.uklibretexts.org
The Position of 6-Chloronicotinoyl Chloride within Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental heterocyclic structures in medicinal and agricultural chemistry. This compound, a derivative of nicotinic acid (a pyridinecarboxylic acid), holds a notable position within this chemical space. It is a bifunctional compound, possessing both a reactive acyl chloride group and a chlorinated pyridine ring. chemimpex.comcymitquimica.com
The presence of the chlorine atom at the 6-position of the pyridine ring and the acyl chloride at the 3-position makes the molecule a versatile building block. cymitquimica.com Its unique structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules. chemimpex.com It is particularly recognized for its role in producing key pharmaceutical and agricultural agents. chemimpex.comcymitquimica.com The ability to introduce the 6-chloronicotinoyl moiety into various substrates provides a direct pathway to novel compounds with desired biological activities. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEBIWNKYZUWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974277 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58757-38-3, 66608-11-5 | |
| Record name | 6-Chloronicotinoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-chloromethyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6-Chloronicotinoyl chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloronicotinoyl Chloride
Established Synthetic Routes
Established methods for the synthesis of 6-Chloronicotinoyl chloride are characterized by the use of common chlorinating agents to activate the carboxylic acid precursor.
Carboxyl Group Activation Strategies from 6-Chloronicotinic Acid
The conversion of 6-chloronicotinic acid to its corresponding acyl chloride is a key transformation in the synthesis of various valuable chemical compounds.
A prevalent method for the synthesis of this compound involves the treatment of 6-chloronicotinic acid with a combination of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). prepchem.comenvironmentclearance.nic.inenvironmentclearance.nic.in In a typical procedure, 6-chloronicotinic acid is mixed with phosphoryl chloride and phosphorus pentachloride. prepchem.com The reaction mixture is then heated. prepchem.com For instance, the mixture can be gradually heated to 80°C and then the temperature raised to 125°C, followed by refluxing for one hour. prepchem.com After the reaction is complete, the excess reagents are typically removed under reduced pressure. prepchem.com Anhydrous toluene (B28343) may be added and subsequently removed to aid in the elimination of residual phosphoryl chloride. prepchem.com This process yields this compound as a colorless solid. prepchem.com
Industrial manufacturing processes also utilize this methodology. For example, in the production of 2-Chloro-5-Chloro methyl pyridine (B92270) (CCMP), the first stage involves the conversion of 6-chloronicotinic acid to this compound using phosphorus pentachloride and phosphorus oxychloride. environmentclearance.nic.inenvironmentclearance.nic.in
Table 1: Representative Reaction Parameters for Phosphoryl Chloride and Phosphorus Pentachloride Method
| Starting Material | Reagents | Temperature | Time | Product |
| 6-Chloronicotinic Acid | Phosphoryl Chloride, Phosphorus Pentachloride | 80°C then 125°C | >1 hour | This compound |
Note: This table is illustrative of a common procedure and specific conditions may vary.
While less commonly detailed in conjunction for this specific transformation in the provided search results, the use of thionyl chloride (SOCl₂) is a well-known method for the synthesis of acyl chlorides from carboxylic acids. One source indicates a procedure where 250g of 6-chloronicotinic acid is reacted with 850 ml of thionyl chloride to yield 243g of this compound. The reaction is performed under heating, and the resulting product has a melting point of 49°-51° C and a boiling point of 75° C at 0.05 mm Hg. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify the purification of the product.
It is important to note that while phosphorus pentachloride is also a chlorinating agent, the specific combined use with thionyl chloride for the synthesis of this compound is not explicitly detailed in the provided search results. However, both are established reagents for this type of transformation.
An alternative approach for the activation of the carboxyl group of 6-chloronicotinic acid employs cyanuric chloride in the presence of N-methylmorpholine. google.com This method is part of a process for producing 2-chloro-5-hydroxymethylpyridine (B1360356). google.com The activation of the carboxyl group is carried out at a reaction temperature of 20°C in dimethoxyethane as a solvent. google.com In a specific example, a solution of 6-chloronicotinic acid in dimethoxyethane is added to a suspension of cyanuric chloride and N-methylmorpholine in the same solvent. google.com The reaction mixture is stirred for 2 hours at 20°C. google.com This method is highlighted for its safety benefits, as the activation of the carboxyl group occurs at a lower temperature compared to methods using phosphorus halides. google.com The resulting activated ester is then used in a subsequent reduction step. google.com
Table 2: Reaction Details for Cyanuric Chloride Activation
| Starting Material | Reagents | Solvent | Temperature | Time |
| 6-Chloronicotinic Acid | Cyanuric Chloride, N-Methylmorpholine | Dimethoxyethane | 20°C | 2 hours |
Note: This table outlines the conditions for the activation step.
Emerging and Green Synthetic Approaches
Recent research has focused on developing more environmentally benign methods for chemical synthesis, including the production of this compound and its derivatives.
Electrochemical Synthesis Pathways
Electrochemical methods are emerging as a green alternative for the synthesis of acyl chlorides. researchgate.netresearchgate.net One such pathway involves the electrochemical reduction of 2-chloro-5-trichloromethyl pyridine on an activated silver electrode in an oxygen-saturated alcoholic solution. researchgate.net This process leads to the formation of an intermediate acyl chloride. researchgate.netresearchgate.net The involvement of oxygen is crucial as it alters the reaction pathway from a conventional hydrodechlorination to an oxygenation-dechlorination process. researchgate.net The generated acyl chloride can then react further in the alcoholic solution to synthesize the corresponding ester, such as methyl 6-chloronicotinate. researchgate.net This electrochemical approach offers a promising route for sustainable production. researchgate.net Research has shown that in the electrochemical dechlorination of 2-chloro-5-trichloromethylpyridine (TCMP), oxygen-incorporated products like 6-chloronicotinic acid and its methyl ester can be obtained. researchgate.netdntb.gov.ua The participation of oxygen is a necessary condition for the formation of these products. researchgate.net
Reactivity and Mechanistic Investigations of 6 Chloronicotinoyl Chloride
Nucleophilic Acylation Reactions
6-Chloronicotinoyl chloride is a highly reactive acylating agent, a characteristic attributed to the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring, which enhances the electrophilicity of the carbonyl carbon. This reactivity makes it a valuable reagent in various nucleophilic acyl substitution reactions. libretexts.org
This compound readily undergoes amidation with primary and secondary amines to form the corresponding nicotinamides. These reactions are fundamental in the synthesis of a wide array of chemical compounds. For instance, it has been used in the synthesis of N,N-disubstituted 6-(thiobenzyl-2-borono)-nicotinamides by reacting with secondary amines in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Similarly, amidation with 4-fluoroaniline (B128567) has been achieved using potassium carbonate as the base in tetrahydrofuran (B95107) (THF). acs.org
The versatility of this reaction is further demonstrated in the preparation of diamines for polyimide synthesis. One such method involves reacting this compound with 4,4'-oxydianiline. researchgate.netsid.ir This initial reaction forms a dichloro-diamide intermediate, which can be further functionalized. researchgate.netsid.ir Another example includes the reaction with 2,6-diaminopyridine (B39239) to produce a dichloro-diamide compound, a precursor for more complex diamines. acs.org
The conditions for these coupling reactions can be adapted to the specific substrates. For example, the acylation of a resin-bound secondary amino group with this compound has been successfully carried out in dichloromethane (B109758) (DCM) with diisopropylethylamine (DIEA) as the base. nih.gov
Table 1: Examples of Primary and Secondary Amine Coupling Reactions with this compound
| Amine | Base | Solvent | Product | Reference |
| Secondary Amine (70a/70b) | DBU | - | N,N-disubstituted 6-chloronicotinamide | acs.org |
| 4-Fluoroaniline | K₂CO₃ | THF | N-(4-fluorophenyl)-6-chloronicotinamide | acs.org |
| 4,4'-Oxydianiline | - | - | Dichloro-diamide intermediate | researchgate.netsid.ir |
| 2,6-Diaminopyridine | - | - | Dichloro-diamide compound | acs.org |
| Resin-bound secondary amine | DIEA | DCM | Resin-bound α-acylamino ketone | nih.gov |
The reactivity of this compound has been harnessed in solid-phase synthesis through polymer-supported amidation reactions. This approach is valuable for creating libraries of compounds and simplifying purification processes. A key application involves the acylation of resin-bound secondary amino groups. nih.gov In one study, this compound was used in the presence of diisopropylethylamine (DIEA) in dichloromethane (DCM) to acylate a resin-bound amine, forming a polymer-supported α-acylamino ketone. nih.gov This intermediate serves as a synthon for the preparation of various heterocyclic compounds, such as 1,2,4-trisubstituted-1H-imidazoles. nih.gov
Another example of polymer-supported synthesis involves linking this compound to a polystyrene resin with a free amino group. thieme-connect.de This functionalized resin can then be used in subsequent reactions, demonstrating the utility of this compound as a building block in combinatorial chemistry. thieme-connect.de
Table 2: Polymer-Supported Amidation with this compound
| Polymer Support | Amine | Reagents | Product | Application | Reference |
| Resin-bound amine | Secondary | This compound, DIEA, DCM | Polymer-supported α-acylamino ketone | Synthesis of 1,2,4-trisubstituted-1H-imidazoles | nih.gov |
| Polystyrene resin | Free amino group | This compound | Functionalized resin | Solid-phase synthesis | thieme-connect.de |
This compound is a key precursor in the synthesis of polyethereal macrocyclic lactones. These structures are formed through esterification reactions with polyethylene (B3416737) glycols. The reaction of this compound with the disodium (B8443419) salts of diethylene glycol and pentaethylene glycol leads to the formation of these macrocycles. researchgate.net A notable aspect of this synthesis is the observation of a template effect, which favors the formation of 1:1 lactonic macrocycles as the major products. researchgate.net This suggests that the polyethylene glycol chain helps to position the reacting ends for cyclization.
Specific examples of esterification reactions highlight the utility of this compound. It readily undergoes esterification with both diethylene glycol and pentaethylene glycol. biocompare.comsigmaaldrich.comsigmaaldrich.comweibochem.comevitachem.com These reactions are typically carried out by reacting this compound with the corresponding diol, often in the presence of a base to neutralize the HCl generated. The resulting esters are important intermediates for the synthesis of more complex molecules, including the aforementioned macrocyclic lactones.
Table 3: Esterification of this compound
| Reactant | Product Type | Specific Example | Reference |
| Polyethylene glycols | Polyethereal macrocyclic lactones | 1:1 lactonic macrocycles | researchgate.net |
| Diethylene glycol | Ester | Diethylene glycol diester of 6-chloronicotinic acid | biocompare.comsigmaaldrich.comsigmaaldrich.comweibochem.comevitachem.com |
| Pentaethylene glycol | Ester | Pentaethylene glycol diester of 6-chloronicotinic acid | biocompare.comsigmaaldrich.comsigmaaldrich.comweibochem.comevitachem.com |
Esterification Reactions
Carbon-Carbon Bond Forming Reactions
This compound serves as a valuable electrophile in nickel-catalyzed Negishi cross-coupling reactions for the formation of carbon-carbon bonds. blogspot.comrsc.org This methodology provides an efficient route to synthesize aryl ketones under mild conditions. blogspot.com The reaction typically involves the coupling of an organozinc reagent with the acid chloride in the presence of a nickel catalyst. blogspot.comrsc.org
A key advantage of this method is its ability to proceed under ligand-free conditions, simplifying the reaction setup and reducing costs. rsc.org Studies have shown that nickel(II) acetylacetonate (B107027) (Ni(acac)₂) is an effective catalyst for these transformations, often requiring only a small catalytic amount (e.g., 2 mol%). blogspot.comlookchem.com The reactions are generally conducted in solvents like tetrahydrofuran (THF) and can often be completed at room temperature or with gentle refluxing. blogspot.comlookchem.com
The general mechanism for nickel-catalyzed cross-coupling reactions differs from the well-established cycle for palladium-catalyzed reactions and is an active area of investigation. rsc.org The process is believed to involve the in-situ formation of a Ni(0) species which then participates in the catalytic cycle.
A representative procedure involves adding the organozinc reagent to a flask containing the nickel catalyst, followed by the addition of a solution of this compound. blogspot.com The reaction mixture is then stirred, often overnight, to ensure completion. blogspot.com Workup typically involves quenching with a saturated ammonium (B1175870) chloride solution and extraction with an organic solvent like ethyl acetate (B1210297). blogspot.com This method has been successfully applied to a range of organozinc reagents, demonstrating its versatility in generating diverse ketone structures. blogspot.comlookchem.com
Table 1: Nickel-Catalyzed Negishi Cross-Coupling of this compound
| Catalyst | Organozinc Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ni(acac)₂ (2 mol%) | 2-(Ethoxycarbonyl)phenylzinc bromide | THF | Reflux, overnight | 2-(6-Chloronicotinoyl)benzoate | Good to Excellent | blogspot.com |
| Ni(acac)₂ (2 mol%) | Various aryl and alkyl zinc reagents | THF | Room Temperature | Corresponding aryl/alkyl ketones | Good to Excellent | lookchem.com |
This compound is a competent substrate in dehydrogenative annulation reactions, a process that forms cyclic compounds through the formation of new carbon-carbon and carbon-heteroatom bonds with the loss of hydrogen. Specifically, it has been used in the synthesis of N-vinyl-heterarylamides which then undergo electrochemical dehydrogenative annulation. rsc.org
In a typical sequence, this compound is first reacted with an appropriate amine to form the corresponding N-vinyl-heterarylamide. This intermediate then participates in an electrochemical reaction to yield a 4-oxo-oxazoline derivative. rsc.org This electrochemical method is considered environmentally friendly and proceeds under mild conditions. rsc.org
The reaction is carried out in an undivided cell using a carbon cloth anode and a stainless steel plate cathode. rsc.org The process involves the use of sodium bromide (NaBr) and tetra-n-butylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) in acetonitrile (B52724) (MeCN) at an elevated temperature (70 °C) under an argon atmosphere. rsc.org The N-vinylamide derived from this compound has been shown to provide the corresponding dehydrogenative annulation product in good yield (57-87%). rsc.org
Mechanistic studies involving radical trapping experiments with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) have confirmed the presence of radical intermediates in the dehydrogenative annulation process. rsc.org
Table 2: Dehydrogenative Annulation of N-vinylamide from this compound
| Reactant | Conditions | Product | Yield | Reference |
|---|
Heterocycle Formation Pathways
This compound is a key reagent in the construction of 1,2,4-trisubstituted-1H-imidazoles, particularly in solid-phase synthesis. nih.gov The synthesis begins with the acylation of a resin-bound amino group with this compound in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM). nih.gov
The resulting polymer-supported α-acylamino ketone serves as a synthon for the subsequent cyclization to the imidazole (B134444) ring. nih.gov The cyclization is typically achieved by treating the resin-bound intermediate with ammonium acetate in acetic acid at an elevated temperature (100 °C). nih.gov This step can sometimes result in incomplete cyclization, requiring a repeated reaction cycle. nih.gov
Further functionalization of the imidazole can be performed on the solid support. For instance, the chloro group on the nicotinoyl moiety can be displaced by various nucleophiles like piperazine, piperidine, or pyrrolidine (B122466) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach allows for the introduction of diversity at multiple points in the final molecule. nih.gov
Table 3: Imidazole Ring Construction using this compound
| Step | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Acylation | This compound, DIEA, DCM, rt, 30 min | Polymer-supported α-(6-chloronicotinoyl)amino ketone | nih.gov |
A significant application of this compound is in the synthesis of various thiourea (B124793) derivatives. researchgate.netresearchgate.net The general synthetic route involves a two-step process. First, this compound is reacted with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN), in a solvent like acetone. researchgate.netresearchgate.net This reaction forms the intermediate 6-chloronicotinoyl isothiocyanate. researchgate.netresearchgate.net
In the second step, the in-situ generated isothiocyanate is reacted with a primary or secondary amine to yield the corresponding N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivative. researchgate.netresearchgate.net For example, reaction with 2,4-dinitroaniline (B165453) produces N-(2,4-dinitrophenyl)-N'-(6-chloronicotinoyl)thiourea. researchgate.net Similarly, reaction with di-p-tolylamine in an acidic medium gives N,N-di-(4-tolyl)-N'-(6-chloronicotinoyl) thiourea. researchgate.net
The structures of these synthesized thiourea derivatives are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.net These compounds are of interest for their potential biological activities and as ligands for metal complexes. researchgate.netresearchgate.net
Table 4: Synthesis of Thiourea Derivatives from this compound
| Step | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| 1 | This compound, Potassium thiocyanate | Acetone | 6-Chloronicotinoyl isothiocyanate | researchgate.netresearchgate.net |
| 2a | 2,4-Dinitroaniline | Not Specified | N-(2,4-dinitrophenyl)-N'-(6-chloronicotinoyl)thiourea | researchgate.net |
While the direct use of this compound in the synthesis of pyridobenzoxazepinones and pyridobenzoxazines is less detailed in the provided search results, the synthesis of analogous structures from 2-chloronicotinoyl chloride provides a strong model for its potential reactivity. rsc.org These scaffolds are of interest due to their structural relation to pharmacologically active compounds. rsc.org
The synthesis of pyridobenzoxazepinones can be achieved through a one-pot protocol involving a tandem aromatic nucleophilic substitution (SNA_r, O-arylation) and carbonylation reaction. rsc.org A plausible pathway for this compound would involve its reaction with an aminophenol.
A proposed mechanism, by analogy with 2-chloronicotinoyl chloride, would involve the initial formation of an amide bond between the aminophenol and this compound. This would be followed by an intramolecular S_NAr reaction (O-arylation) where the phenolic oxygen displaces the chlorine atom on the pyridine ring to form the seven-membered pyridobenzoxazepinone ring. The choice of base is crucial in directing the reaction towards either the pyridobenzoxazepinone or a pyridobenzoxazine, which would form via a successive N-arylation. rsc.org
Triazole Derivative Synthesis
The synthesis of 1,2,4-triazole (B32235) derivatives from this compound has been demonstrated through a multi-step process. In one example, the reaction of this compound with a substituted hydrazinecarboxamide in the presence of pyridine and 1,4-dioxane (B91453) at reflux (101°C) for 4 hours leads to the formation of a key intermediate. nih.gov This intermediate can then undergo further cyclization to yield the desired triazole structure. For instance, treatment of 2-(4-methoxyphenyl)-hydrazinecarboxamide with 4-(benzyloxy)benzoyl chloride and pyridine in toluene (B28343) at 110°C for 1 hour produced an amide which was subsequently cyclized to a 1,2,4-triazol-3-ol derivative. nih.gov Another approach involves reacting this compound with phosphoranes to form β-oxo-ylides, which are precursors to triazoles. researchgate.net
The following table summarizes a representative synthesis of a triazole derivative:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Reference |
| 2,2,2-trifluoroacetimidamide | - | Et3N | MeOH | Room Temp, 18 h | Intermediate | nih.gov |
| Intermediate from above | This compound | Pyridine | 1,4-Dioxane | 101°C, 4 h | Triazole Derivative | nih.gov |
Other Significant Transformations
This compound can be converted to 6-chloronicotinoyl isothiocyanate through its reaction with potassium thiocyanate. researchgate.netresearchgate.net This transformation is typically carried out in a solvent such as acetone. researchgate.net The resulting isothiocyanate is a valuable intermediate for the synthesis of other compounds, such as thiourea derivatives. For example, the reaction of 6-chloronicotinoyl isothiocyanate with di-p-tolylamine in an acidic medium yields N,N-di-(4-tolyl)-N'-(6-chloronicotinoyl) thiourea. researchgate.net
| Reactant | Reagent | Solvent | Product | Reference |
| This compound | Potassium Thiocyanate | Acetone | 6-Chloronicotinoyl isothiocyanate | researchgate.netresearchgate.net |
The reduction of this compound to 2-chloro-5-hydroxymethylpyridine (B1360356) is a key transformation. This can be achieved using sodium borohydride (B1222165) in an aqueous solution. google.comenvironmentclearance.nic.inenvironmentclearance.nic.in In one documented procedure, the reduction of this compound, which is formed in situ from 6-chloronicotinic acid, is carried out with a sodium borohydride solution in water at 20°C for 1 hour, resulting in an 88% yield of the target alcohol. google.com An improved method involves activating the carboxylic acid with cyanuric chloride in the presence of N-methylmorpholine and dimethoxyethane, followed by reduction with aqueous sodium borohydride for just 10 minutes. google.com
| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |
| This compound | Sodium Borohydride | Water | 2-Chloro-5-hydroxymethylpyridine | 88% | google.com |
| 6-Chloronicotinic acid | 1. Cyanuric chloride, N-methylmorpholine2. Sodium Borohydride | 1. Dimethoxyethane2. Water | 2-Chloro-5-hydroxymethylpyridine | - | google.com |
A novel electrochemical method has been developed for the transformation of related chloropyridine derivatives. While not directly starting from this compound, an O2-triggered electrochemical process can convert 2-chloro-5-trichloromethyl pyridine into methyl 6-chloronicotinate. researchgate.net This reaction proceeds via a dechlorination-oxygen insertion cascade over an activated silver electrode in an oxygen-saturated alcoholic solution. researchgate.net The process involves the formation of an acyl chloride intermediate, which then undergoes a nucleophilic reaction with the alcohol. researchgate.net This innovative approach offers a green and efficient route for the synthesis of esters from polychlorinated pyridine derivatives. researchgate.net
| Substrate | Electrode | Conditions | Product | Yield | Reference |
| 2-Chloro-5-trichloromethyl pyridine | Activated Ag | O2-saturated alcoholic solution | Methyl 6-chloronicotinate | 92.5% | researchgate.net |
This compound is an effective acylating agent under Schotten-Baumann conditions, which typically involve the reaction of an acyl chloride with an amine or alcohol in the presence of an aqueous base. organic-chemistry.orgwikipedia.org This method has been used to synthesize N-(6-chloronicotinoyl)-γ-aminobutyric acid by reacting this compound with γ-aminobutyric acid. researchgate.netresearchgate.netsciencemadness.org The reaction yields the desired product in over 60% yield. researchgate.netresearchgate.net The Schotten-Baumann reaction is widely applicable in organic synthesis for the formation of amides and esters. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| This compound | γ-Aminobutyric acid | Schotten-Baumann | N-(6-Chloronicotinoyl)-γ-aminobutyric acid | >60% | researchgate.netresearchgate.net |
Advanced Applications in Chemical Synthesis and Applied Sciences
Strategic Building Block in Medicinal Chemistry
In the field of medicinal chemistry, 6-Chloronicotinoyl chloride is a highly valued building block for creating bioactive molecules and pharmaceutical intermediates aimed at treating a range of conditions. chemimpex.com Its structural features are leveraged by researchers to innovate in drug discovery and development. chemimpex.com
A critical application of this compound is in the synthesis of radiolabeled ligands, which are indispensable tools for studying neurotransmitter receptors. Specifically, it is a key starting material for preparing tritiated ([³H]) radioligands used to investigate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological functions and are the target of potent insecticides. iaea.org
The synthesis process typically involves the reduction of this compound to form an alcohol intermediate, which is then converted to 2-chloro-5-chloromethylpyridine. iaea.org This intermediate is subsequently coupled with other molecules to produce the final radioligand. Notable examples include the preparation of [³H]imidacloprid and [³H]acetamiprid, which are used as high-affinity radioligands to study the binding sites on nAChRs. iaea.orgsigmaaldrich.comsigmaaldrich.com
Table 1: Radioligands Synthesized from this compound
| Radioligand | Precursor Compound | Application |
|---|---|---|
| [³H]Imidacloprid | This compound | Candidate radioligand for nicotinic acetylcholine receptor studies. sigmaaldrich.comsigmaaldrich.com |
| [³H]Acetamiprid | This compound | High-affinity radioligand for nicotinic acetylcholine receptor studies. iaea.orgsigmaaldrich.comsigmaaldrich.com |
The reactivity of this compound makes it an excellent scaffold for derivatization, leading to the development of novel bioactive molecules. Researchers have utilized it to synthesize compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. chemimpex.comresearchgate.net
In one study, it was used in the acylation of 2-amino-5-aryl-1,3,4-oxadiazole derivatives to create a series of compounds evaluated for their cytotoxic activity against cancer cell lines. researchgate.net Another research effort involved the synthesis of 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine as a potential antagonist for A1 adenosine (B11128) receptors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These examples highlight the compound's role in exploring new chemical spaces for drug discovery.
This compound is a fundamental intermediate in the multi-step synthesis of various pharmaceutical agents. chemimpex.com Its ability to readily react with nucleophiles allows for the construction of more complex molecular architectures. It is listed as a key intermediate for producing a range of compounds, including those with potential as dopamine (B1211576) antiviral drugs, modulators, and inhibitors. The compound serves as a precursor to other intermediates like 2-chloro-5-acetylpyridine and various esters and amides that are further elaborated into final drug products. sigmaaldrich.com
Utilization in Agrochemical and Fine Chemical Production
Beyond pharmaceuticals, this compound is a significant component in the agrochemical industry, contributing to the development of modern crop protection products. chemimpex.com
The compound is a well-established precursor for the synthesis of neonicotinoid insecticides, a major class of pesticides used worldwide. iaea.org The synthesis of highly potent insecticides such as Imidacloprid and Acetamiprid starts from this compound. iaea.orglookchem.com
Furthermore, its derivatives have been instrumental in developing new herbicides. Research into 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides, identified a derivative, 2-(6-chloronicotinoyl)-3-hydroxycyclohex-2-en-1-one, as a highly active compound. This finding underscores the importance of the 6-chloronicotinoyl moiety for achieving high efficacy in herbicidal action.
Table 2: Agrochemicals Derived from this compound
| Agrochemical Class | Specific Compound Example(s) | Role of this compound |
|---|---|---|
| Neonicotinoid Insecticides | Imidacloprid, Acetamiprid | Key starting material in the synthesis pathway. iaea.orglookchem.com |
Contributions to Material Science
The unique chemical properties of this compound have also been harnessed in the field of material science, particularly in the creation of high-performance polymers. acs.org Its integration into polymer backbones can impart desirable properties such as thermal stability and flame retardancy. tandfonline.comtandfonline.com
In one notable application, this compound was reacted with 2,6-diaminopyridine (B39239) to form a dichloro-diamide compound. tandfonline.comtandfonline.com This intermediate was a critical component in the synthesis of a novel class of nicotinic-based poly(amide-ether-imide)s. tandfonline.comtandfonline.com These resulting polymers exhibited excellent heat resistance, improved solubility in polar solvents, and significant flame-retardant properties, with high char yields at elevated temperatures. tandfonline.comtandfonline.comvt.edu Such materials are valuable for applications in electronics and aerospace where performance under extreme conditions is essential. vt.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [³H]Imidacloprid |
| [³H]Acetamiprid |
| [³H]Desnitro-IMI |
| 2-chloro-5-chloromethylpyridine |
| 2-amino-5-aryl-1,3,4-oxadiazole |
| 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine |
| 2-chloro-5-acetylpyridine |
| Imidacloprid |
| Acetamiprid |
| 2-(6-chloronicotinoyl)-3-hydroxycyclohex-2-en-1-one |
| 2,6-diaminopyridine |
| N,N′-(pyridine-2,6-diyl)bis(6-chloronicotinamide) |
Development of Advanced Polymers and Coatings
This compound is a key building block in the synthesis of advanced polymers and coatings, valued for its ability to impart desirable properties such as thermal stability, flame retardancy, and enhanced solubility. chemimpex.comtandfonline.comtandfonline.comresearchgate.netresearchgate.netsid.irresearchgate.net Its reactive nature, stemming from the chlorinated pyridine (B92270) ring, makes it an excellent monomer for creating high-performance polyamides, polyimides, and other polymers. chemimpex.comtandfonline.comtandfonline.comresearchgate.netresearchgate.netsid.irresearchgate.net
One notable application is in the creation of novel poly(amide-ether-imide)s. tandfonline.comtandfonline.com In a typical synthesis, this compound is reacted with a diamine, such as 2,6-diaminopyridine or 4,4'-oxydianiline, to form a dichloro-diamide intermediate. tandfonline.comtandfonline.comresearchgate.netsid.ir This intermediate is then further reacted with an aminophenol or another suitable monomer to introduce ether linkages and additional aromatic units. tandfonline.comtandfonline.comresearchgate.netsid.ir The resulting polymers exhibit a combination of high thermal resistance and improved solubility in organic solvents, a significant advantage over many conventional high-performance polymers that are often difficult to process. tandfonline.comtandfonline.com The incorporation of flexible ether groups, bulky naphthyl units, and polar pyridine moieties into the polymer backbone all contribute to this enhanced solubility without compromising thermal stability. tandfonline.comresearchgate.netresearchgate.net
The versatility of this compound extends to the synthesis of various other polymer structures. For instance, it has been used to prepare poly(ether amide)s by reacting the derived diamine with different diacids. researchgate.netresearchgate.net These materials also demonstrate good solubility in polar aprotic solvents and possess high thermal stability. researchgate.netresearchgate.net Researchers have explored different polycondensation methods, including phosphorylation reactions and the use of ionic liquids, to optimize the properties of the final polymers. researchgate.netsid.ir
The table below summarizes the synthesis and properties of some advanced polymers derived from this compound.
| Polymer Type | Monomers | Key Properties |
| Poly(amide-ether-imide) | This compound, 2,6-diaminopyridine, 5-amino-1-naphthol, various dianhydrides | High heat and flame resistance, improved solubility, low water absorption tandfonline.comtandfonline.com |
| Poly(ether amide) | This compound, 4,4'-oxydianiline, 5-amino-1-naphthol, various diacids | High thermal stability, good solubility in polar aprotic solvents researchgate.netresearchgate.net |
| Poly(ether amide ether imide) | This compound, 1,8-diamino-3,6-dioxaoctane, 5-amino-1-naphthol, various dianhydrides | Flexible, thermally stable, improved solubility researchgate.net |
Design of Flame-Retardant Polymeric Materials
The incorporation of this compound into polymer structures is a key strategy for developing materials with inherent flame-retardant properties. tandfonline.comtandfonline.comresearchgate.netvt.edu The presence of the pyridine ring in the polymer backbone, introduced by this monomer, is particularly effective in enhancing flame retardancy. tandfonline.comtandfonline.comacs.org Azaheterocycles, like pyridine, act as nitrogen-containing flame retardants that can function in both the gas phase, by diluting oxygen and fuel gases, and the condensed phase, by promoting the formation of a protective char layer. acs.org
A notable example is the synthesis of nicotinic-based poly(amide-ether-imide)s. tandfonline.comtandfonline.com These polymers, derived from the reaction of this compound with diamines and subsequently with dianhydrides, exhibit high Limiting Oxygen Index (LOI) values, a measure of a material's flammability. tandfonline.comtandfonline.comvt.edu For instance, a poly(amide-ether-imide) synthesized with pyromellitic dianhydride (PMDA) demonstrated a high LOI value of 41% and a 5% weight loss temperature (Td,5%) of 428 °C. vt.edu High char yields are also a characteristic feature of these polymers, which contributes significantly to their flame-retardant mechanism by forming a protective barrier that limits heat and mass transfer. vt.edu
The general strategy for creating these flame-retardant polymers involves a multi-step synthesis. First, a dichloro-diamide compound is prepared through the nucleophilic substitution reaction of a diamine, such as 2,6-diaminopyridine, with this compound. tandfonline.comtandfonline.comvt.edu This intermediate is then reacted with another monomer, like 5-amino-1-naphthol, to produce a novel diamine. tandfonline.comtandfonline.comvt.edu Finally, this specialized diamine undergoes a polycondensation reaction with various dianhydrides to yield the final poly(amide-ether-imide)s. tandfonline.comtandfonline.comvt.edu
The table below presents key data on the flame-retardant properties of polymers synthesized using this compound.
| Polymer System | Key Monomers | Flame Retardancy Metric |
| Poly(amide-ether-imide) | 2,6-diaminopyridine, this compound, 5-amino-1-naphthol, pyromellitic dianhydride (PMDA) | LOI: 41%, Td,5%: 428 °C vt.edu |
| Poly(imide-thiourea)s | 4,4'-oxydiphenylbis(thiourea), various dianhydrides | LOI: >50%, Char yield: >50% at 700 °C vt.edu |
| Poly(amide-imide)s | Bicyclo chemimpex.comchemimpex.comchemimpex.comoct‐7‐ene‐tetracarboxylic diimide, bis(3‐amino phenyl) phenyl phosphine (B1218219) oxide | Char yield: 52-70% at 800 °C researchgate.net |
Role in Biochemical Research
Modification of Proteins and Peptides
This compound is utilized in biochemical research for the chemical modification of proteins and peptides. chemimpex.com Its acyl chloride group can react with nucleophilic side chains of amino acid residues, such as the epsilon-amino group of lysine (B10760008) or the hydroxyl group of serine, to form stable amide or ester linkages, respectively. This process allows for the introduction of the chloronicotinoyl group onto the surface of proteins and peptides, thereby altering their physicochemical properties and biological activity. chemimpex.com Such modifications can be employed to study protein structure and function, develop new therapeutic agents, or create protein-drug conjugates. chemimpex.com
Analytical Chemistry Applications
Application in Chromatographic Techniques for Mixture Separation and Identification
In the field of analytical chemistry, this compound serves as a valuable derivatizing agent in chromatographic techniques. chemimpex.com Derivatization is a process where the analyte of interest is chemically modified to produce a new compound with properties that are more suitable for separation and detection by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chemimpex.comambeed.com The introduction of the chloronicotinoyl group can enhance the detectability of certain molecules, improve their chromatographic behavior, and facilitate the separation of complex mixtures. chemimpex.com For instance, it can be used to derivatize compounds with poor UV absorbance or volatility, making them amenable to analysis by common chromatographic detectors. chemimpex.com
Computational and Theoretical Studies on 6 Chloronicotinoyl Chloride and Its Derivatives
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for characterizing the electronic structure and predicting various molecular attributes.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies
A crucial first step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that can accurately predict molecular geometries by finding the minimum energy conformation. This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same theoretical level can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.
For 6-chloronicotinoyl chloride, the following data needs to be generated:
Table 1: Predicted Geometric Parameters of this compound (Data Not Currently Available)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2-C3 | Data needed |
| C3-C4 | Data needed |
| C4-C5 | Data needed |
| C5-C6 | Data needed |
| C6-N1 | Data needed |
| N1-C2 | Data needed |
| C3-C(O)Cl | Data needed |
| C=O | Data needed |
| C-Cl (acyl) | Data needed |
| C6-Cl | Data needed |
| **Bond Angles (°) ** | |
| N1-C2-C3 | Data needed |
| C2-C3-C4 | Data needed |
| C3-C4-C5 | Data needed |
| C4-C5-C6 | Data needed |
| C5-C6-N1 | Data needed |
| C6-N1-C2 | Data needed |
| C4-C3-C(O)Cl | Data needed |
| C3-C(O)-Cl | Data needed |
| O=C-Cl (acyl) | Data needed |
Table 2: Predicted Vibrational Frequencies of this compound (Data Not Currently Available)
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C=O stretch | Data needed |
| C-Cl (acyl) stretch | Data needed |
| Pyridine (B92270) ring stretches | Data needed |
| C-H bends | Data needed |
| C-Cl (ring) stretch | Data needed |
Frontier Molecular Orbital (FMO) Analysis, including HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the following FMO data is required:
Table 3: Frontier Molecular Orbital Energies of this compound (Data Not Currently Available)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data needed |
| LUMO | Data needed |
Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and are invaluable for comparing the reactivity of different compounds. These include:
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Nucleophilicity Index (N): A measure of the ability of a species to donate electrons.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
A comprehensive computational study of this compound would produce the following data:
Table 4: Global Reactivity Descriptors of this compound (Data Not Currently Available)
| Descriptor | Value |
|---|---|
| Dipole Moment (Debye) | Data needed |
| Hardness (η) (eV) | Data needed |
| Softness (S) (eV⁻¹) | Data needed |
| Electronegativity (χ) (eV) | Data needed |
| Electrophilicity Index (ω) (eV) | Data needed |
| Nucleophilicity Index (N) (eV) | Data needed |
Mechanistic Probing via Computational Methods
Beyond characterizing the static properties of the molecule, computational methods are instrumental in elucidating the dynamics of chemical reactions.
Elucidation of Reaction Pathways and Intermediate Formation
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the determination of the rate-limiting step. For this compound, a highly reactive acyl chloride, computational studies of its reactions with various nucleophiles (e.g., amines, alcohols) would be particularly insightful. Such studies would involve locating the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.
To date, no specific computational studies elucidating the reaction pathways of this compound have been found in the public domain.
Solvent Phase Single Point Calculations
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). Single point energy calculations on the gas-phase optimized geometries in the presence of a solvent model can provide a more realistic picture of the reaction energetics in solution.
Specific solvent phase single point calculations for reactions involving this compound are not currently available in the literature.
In Silico Predictive Modeling for Derivative Properties
Computational modeling has emerged as an indispensable tool in modern chemistry and drug discovery, offering a rapid and cost-effective means to predict the physicochemical and biological properties of novel molecules. For derivatives of this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, in silico methods provide crucial insights into their potential as bioactive agents. These predictive studies encompass a range of analyses, from the evaluation of pharmacokinetic profiles to the simulation of molecular interactions at a microscopic level.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis
ADMET analysis is a critical component of the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles early in development. In silico ADMET prediction for derivatives of this compound involves the use of computational models to estimate a variety of properties that govern a compound's behavior in the body.
The prediction of these properties is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of molecules with their biological activity. For a hypothetical series of this compound derivatives, where the acyl chloride is reacted with various amines to form amides, a predictive ADMET analysis could yield the data presented in the interactive table below.
Table 1: Predicted ADMET Properties of Hypothetical this compound Derivatives
| Derivative | Structure | Predicted Human Oral Absorption (%) | Predicted Aqueous Solubility (logS) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | Predicted Toxicity (e.g., Ames test) |
| Parent | This compound | High | -2.5 | High | Unlikely | Mutagenic |
| Amide A | R = -NHCH3 | High | -2.8 | Medium | Unlikely | Non-mutagenic |
| Amide B | R = -N(CH3)2 | High | -3.1 | Medium | Likely | Non-mutagenic |
| Amide C | R = -NH-phenyl | Medium | -4.0 | Low | Likely | Non-mutagenic |
| Amide D | R = -NH-benzyl | Medium | -3.8 | Low | Unlikely | Non-mutagenic |
Note: The data in this table is illustrative and based on general principles of ADMET prediction for similar compound classes. Actual values would require specific computational modeling.
This predictive data allows for the early-stage filtering of compounds. For instance, derivatives with poor predicted oral absorption or high potential for inhibiting key metabolic enzymes like cytochrome P450 2D6 (CYP2D6) might be deprioritized for synthesis. Similarly, a positive prediction in a computational Ames test for mutagenicity would be a significant red flag.
Adsorption Behavior Simulation (e.g., on metal surfaces)
The study of how molecules interact with and adsorb onto metal surfaces is crucial in fields such as catalysis, corrosion inhibition, and materials science. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating this adsorption behavior at the atomic level.
For this compound and its derivatives, understanding their adsorption on metal surfaces could be relevant for applications in preventing metal corrosion. The pyridine ring, with its nitrogen atom and pi-electron system, can interact strongly with metal surfaces. DFT calculations can elucidate the preferred adsorption geometry, adsorption energy, and the nature of the chemical bonding between the molecule and the metal.
Simulations of pyridine and its derivatives on various metal surfaces, such as copper and iron, have shown that the orientation of the molecule (e.g., flat-lying versus perpendicular) and the strength of the adsorption are highly dependent on the nature of the metal and the substituents on the pyridine ring. For this compound, the chlorine atom and the acyl chloride group would significantly influence the electronic properties and, consequently, the adsorption behavior.
Table 2: Conceptual DFT Simulation Parameters for Adsorption of this compound on a Metal Surface
| Parameter | Description | Illustrative Value/Method |
| Computational Method | The theoretical framework used for the calculation. | Density Functional Theory (DFT) |
| Exchange-Correlation Functional | Approximates the exchange and correlation energy of the electrons. | Perdew-Burke-Ernzerhof (PBE) |
| Basis Set | A set of functions used to build the molecular orbitals. | Double-zeta plus polarization (DZP) |
| Metal Surface | The simulated surface on which adsorption is studied. | Fe(110) |
| Adsorption Energy | The energy released when the molecule adsorbs onto the surface. | -1.5 eV (Illustrative) |
| Adsorption Geometry | The orientation of the molecule relative to the surface. | Tilted orientation with interaction through the nitrogen and chlorine atoms. |
These simulations can provide a detailed picture of the charge transfer between the molecule and the metal surface, as well as changes in the electronic structure of both, offering insights into the mechanism of surface protection.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein. These simulations model the movement of atoms over time, offering valuable information about the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that may occur upon binding.
In the context of drug design, if a derivative of this compound is identified as a potential inhibitor of a specific enzyme, MD simulations can be employed to understand the binding mechanism in detail. For example, if a derivative is designed to target a kinase, MD simulations could reveal the stability of the binding pose predicted by molecular docking and the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity.
Table 3: Key Parameters and Outputs of a Molecular Dynamics Simulation for a this compound Derivative-Protein Complex
| Parameter/Output | Description |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and protein over time, indicating the stability of the complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. |
| Interaction Energy | The calculated energy of interaction between the ligand and the protein, providing an estimate of binding affinity. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. |
By analyzing the trajectory from an MD simulation, researchers can gain a deeper understanding of the molecular determinants of binding, which can guide the further optimization of the lead compound to improve its potency and selectivity. This dynamic perspective is a powerful complement to the more static picture provided by molecular docking.
Future Perspectives and Research Directions
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The established reactivity of 6-chloronicotinoyl chloride primarily involves reactions of the acyl chloride group, such as esterification and amidation, to produce a wide array of derivatives. It is a key building block for pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals. chemimpex.com However, the full synthetic potential of its bifunctional nature is an area ripe for exploration.
Future research will likely focus on:
Selective Transformations: Developing methodologies that can selectively target either the acyl chloride or the chloro-substituent on the pyridine (B92270) ring. This would enable more complex and controlled synthetic pathways, avoiding the need for extensive protecting group strategies.
Cross-Coupling Reactions: Investigating novel palladium, nickel, or copper-catalyzed cross-coupling reactions at the C6-chloro position. This could introduce a diverse range of substituents (alkyl, aryl, vinyl, etc.), significantly expanding the chemical space accessible from this precursor.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize both reactive sites of the molecule simultaneously. Such strategies would improve synthetic efficiency and allow for the rapid generation of molecular complexity, leading to novel libraries of compounds for screening.
Derivatization for Functional Materials: Its ability to undergo esterification with various glycols, such as diethylene glycol and pentaethylene glycol, has been demonstrated. Future work could explore polymerization reactions to create novel pyridine-containing polymers with unique thermal, optical, or conductive properties.
Development of Greener and More Sustainable Synthetic Methodologies
The traditional synthesis of this compound often involves the use of harsh and environmentally challenging reagents. One documented method utilizes phosphorus pentachloride and phosphorus oxychloride to convert 6-chloronicotinic acid into the target acyl chloride. prepchem.com While effective, these reagents generate significant phosphorus-containing waste and are hazardous to handle.
The development of greener synthetic alternatives is a critical future research direction. Key areas of focus will include:
Alternative Chlorinating Agents: Investigating the use of less hazardous and more atom-economical chlorinating agents, such as sulfuryl chloride or oxalyl chloride with a catalytic amount of a Vilsmeier-type salt, to replace phosphorus halides.
Catalytic Approaches: Exploring catalytic methods for the direct conversion of 6-chloronicotinic acid or its esters to the acyl chloride, which could reduce stoichiometric waste and improve reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow chemistry for the synthesis of this compound. Flow processes can offer enhanced safety by minimizing the volume of hazardous reagents at any given time, improved heat transfer, and the potential for higher yields and purity, thereby reducing downstream processing and waste.
Solvent Reduction: Optimizing reaction conditions to use greener solvents or minimize solvent use altogether, aligning with the principles of sustainable chemistry.
Expansion of Biomedical and Material Applications through Targeted Derivatization
This compound is a proven precursor for bioactive molecules and functional materials. chemimpex.com Its derivatives have found applications as pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.comsigmaaldrich.com Targeted derivatization is a powerful strategy to build upon this foundation and develop next-generation products.
Future expansion in biomedical applications could involve the synthesis of novel derivatives for:
Neuroscience: Building on its use in synthesizing radioligands for the nicotinic acetylcholine (B1216132) receptor, such as [³H]imidacloprid and [³H]acetamiprid, new derivatives could be designed as potential therapeutics for neurological disorders.
Oncology and Immunology: Its role as an intermediate for anti-cancer and anti-inflammatory drugs can be expanded by creating targeted covalent inhibitors or PROTACs (Proteolysis Targeting Chimeras) that leverage the reactivity of the nicotinoyl moiety. chemimpex.com
In material science, targeted derivatization can lead to:
Advanced Polymers: Creating new polyamides and polyimides with enhanced thermal stability and specific dielectric properties for electronics and aerospace applications. chemimpex.comsigmaaldrich.com
Functional Coatings: Developing derivatives that can be incorporated into coatings to provide improved durability, resistance to environmental factors, or specific surface properties. chemimpex.com
The table below summarizes some of the known derivatives of this compound and their applications, providing a basis for future targeted design.
| Derivative Name | Application Area | Reference |
| [³H]Imidacloprid | Radioligand for nicotinic acetylcholine receptor | |
| [³H]Acetamiprid | Radioligand for nicotinic acetylcholine receptor | |
| N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide) | Precursor for polyamides/polyimides | |
| 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine | A1 adenosine (B11128) receptor antagonist research | |
| 3-acetyl-6-chloropyridine | Synthetic intermediate |
Advanced Computational Design and Optimization of this compound Derivatives for Specific Functions
While the synthesis of derivatives has traditionally relied on experimental screening, future research will increasingly integrate advanced computational methods to streamline the discovery process. In silico design and optimization can predict the properties of novel molecules before they are synthesized, saving significant time and resources.
Key computational approaches that can be applied include:
Molecular Docking: For biomedical applications, computational docking can be used to model how potential derivatives of this compound bind to specific biological targets, such as enzymes or receptors. This allows for the rational design of molecules with higher predicted affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or material properties. These models can then be used to predict the efficacy of new, unsynthesized compounds.
Density Functional Theory (DFT): DFT and other quantum mechanical methods can be used to calculate the electronic properties, reactivity, and stability of novel derivatives. This is particularly useful for understanding reaction mechanisms and designing molecules with specific electronic or optical properties for material science applications.
Virtual Screening: Large virtual libraries of potential this compound derivatives can be computationally screened against a biological target or a set of desired material properties. This allows researchers to prioritize the most promising candidates for actual synthesis and testing.
By combining these computational tools with targeted synthetic efforts, the development of next-generation pharmaceuticals, agrochemicals, and materials derived from this compound can be significantly accelerated.
Q & A
Basic: What are the critical safety protocols for handling 6-chloronicotinoyl chloride in laboratory settings?
Methodological Answer:
When handling this compound, prioritize the following steps:
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors, and ensure directional airflow to minimize exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills or large-scale work, use self-contained breathing apparatus (SCBA) .
- Spill Management : Contain spills using inert materials (e.g., sand), collect residues in sealed containers, and avoid environmental contamination .
- Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .
Basic: How can researchers verify the identity and purity of synthesized this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Purity Assessment : Perform elemental analysis (C, H, N, Cl) or HPLC with UV detection (λ = 254 nm) .
Advanced: How should researchers design experiments to minimize byproduct formation during this compound synthesis?
Methodological Answer:
Optimize reaction conditions using a factorial design approach:
Variable Screening : Test solvents (e.g., dichloromethane vs. THF), temperatures (0°C to 50°C), and stoichiometry (1:1 to 1:2 molar ratio of reactants).
Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., hydrolyzed derivatives).
Catalyst Selection : Evaluate Lewis acids (e.g., AlCl) to enhance reaction efficiency .
Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .
Key Reference : Ensure reproducibility by documenting all parameters per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Advanced: How can contradictory spectral data for this compound be resolved?
Methodological Answer:
Address discrepancies using these steps:
Replicate Experiments : Confirm results under identical conditions to rule out procedural errors .
Cross-Validation : Compare data with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .
Literature Review : Identify reported spectral variations due to solvent effects or polymorphic forms .
Collaborative Analysis : Consult crystallography or spectroscopy experts to interpret complex patterns .
Advanced: What strategies are effective for analyzing thermal decomposition products of this compound?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition thresholds .
Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile byproducts (e.g., HCl, chlorinated pyridines) .
Hazard Mitigation : Correlate decomposition profiles with safety protocols (e.g., ventilation during high-temperature reactions) .
Computational Modeling : Use DFT calculations to predict decomposition pathways and validate with experimental data .
Basic: What are the best practices for documenting this compound research in publications?
Methodological Answer:
Follow academic writing standards:
- Methods Section : Provide reagent grades, equipment models, and reaction conditions (e.g., "this compound was stirred at 25°C for 24 h in anhydrous DCM") .
- Data Reporting : Use tables for comparative results (e.g., yield vs. solvent polarity) and supplementary files for raw spectra .
- Ethical Compliance : Disclose safety protocols and environmental disposal methods .
Avoid : Redundant descriptions; instead, cite established protocols unless modifications are significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
